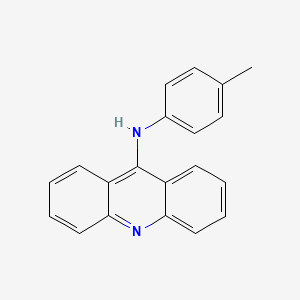

9-(4-Methylanilino)-acridine

描述

Significance of Acridine (B1665455) Scaffolds in Modern Chemical Biology

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and chemical biology. nih.gov Its planar, three-ring system allows it to intercalate between the base pairs of DNA, a fundamental interaction that underpins many of its biological activities. aston.ac.ukresearchgate.net This ability to interact with nucleic acids has made acridine derivatives a focal point for the development of therapeutic agents with a wide range of applications, including anticancer, antimicrobial, antiviral, and antiparasitic properties. aston.ac.ukontosight.ai

Beyond simple intercalation, the acridine nucleus serves as a versatile template for chemical modification. ontosight.ai These modifications can fine-tune the compound's biological activity and target specificity. Researchers have successfully developed acridine derivatives that function as inhibitors of crucial enzymes like topoisomerases and telomerase, which are vital for cell replication and are often dysregulated in cancer cells. researchgate.netnih.govmdpi.com Furthermore, the inherent fluorescence of many acridine derivatives makes them valuable as probes for studying biochemical processes and for the detection of specific cellular components. mdpi.com

Overview of 9-Anilinoacridine (B1211779) Derivatives in Scholarly Contexts

Within the broad family of acridine compounds, 9-anilinoacridine derivatives have emerged as a particularly significant class in scholarly research. These compounds, characterized by an aniline (B41778) group attached at the 9-position of the acridine ring, have been extensively investigated as potent biological agents. researchgate.net A notable example is Amsacrine (B1665488) (m-AMSA), a 9-anilinoacridine derivative that became a clinically used anticancer drug. researchgate.netdnu.dp.ua The primary mechanism of action for many 9-anilinoacridines is the inhibition of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. dnu.dp.uanih.gov

The structure-activity relationships of 9-anilinoacridines have been a major focus of research. Studies have shown that substituents on both the acridine and the aniline rings can dramatically influence the compound's efficacy, DNA binding affinity, and metabolic stability. dnu.dp.uaiucr.org For instance, certain derivatives have been specifically designed to avoid oxidative metabolic pathways, which can lead to a longer plasma half-life. iucr.org In addition to their anticancer properties, 9-anilinoacridines have also demonstrated potential as antimalarial agents, further highlighting their therapeutic versatility. mdpi.com

Scope and Research Focus on 9-(4-Methylanilino)-acridine and its Related Systems

This article now narrows its focus to the specific compound This compound , also known by its synonym 9-(p-Toluidino)acridine. nih.gov This derivative belongs to the 9-anilinoacridine family and is characterized by a methyl group at the para-position (position 4) of the aniline ring. The presence of this methyl group is thought to influence the compound's lipophilicity and its interaction with biological targets. nih.gov

Research on this compound and its isomers, such as 9-(o-Toluidino)acridine, has pointed towards its potential as a lead molecule in the development of new therapeutic agents. researchgate.netresearchgate.net Investigations into its biological activities have suggested potential antiviral, antibacterial, and anticancer properties. ontosight.airesearchgate.netresearchgate.net The hydrochloride salt of the compound is often used in studies due to its improved solubility and stability. ontosight.ai

The following tables present some of the key chemical and physical properties of this compound and a related precursor, based on available research data.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Synonym | 9-(p-Toluidino)acridine hydrochloride | aston.ac.uk |

| Chemical Formula | C₂₀H₁₇N₂Cl (as monohydrochloride) | ontosight.ai |

| Molecular Weight | 316.82 g/mol (as monohydrochloride) | ontosight.ai |

| Melting Point | 256-257 °C | aston.ac.uk |

| Appearance | Shiny yellow flakes | aston.ac.uk |

Table 2: Elemental and Spectroscopic Data of this compound Hydrochloride Elemental analysis for C₂₀H₁₇N₂Cl·H₂O

| Element | Found (%) | Required (%) | Source |

|---|---|---|---|

| Carbon (C) | 70.9 | 71.0 | aston.ac.uk |

| Hydrogen (H) | 5.4 | 5.6 | aston.ac.uk |

| Nitrogen (N) | 8.3 | 8.4 | aston.ac.uk |

| ¹H-NMR (τ, ppm) | 7.32 (s, -CH₃) | - | aston.ac.uk |

Research has also extended to related systems, such as isomers and other substituted derivatives. For example, studies on 5-(9-acridinylamino)-p-toluidine, an isomer of the title compound, have been conducted to evaluate its biological activity in the design of anticancer agents with potentially high activity and low toxicity. dnu.dp.ua The synthesis of more complex molecules, like octahydroacridine derivatives using N-propargyl-4-methylaniline, provides further insight into the chemical reactivity and potential applications of the broader class of compounds containing the 4-methylanilino-acridine moiety. iucr.orgnih.gov

Structure

3D Structure

属性

CAS 编号 |

73655-57-9 |

|---|---|

分子式 |

C20H16N2 |

分子量 |

284.4 g/mol |

IUPAC 名称 |

N-(4-methylphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2/c1-14-10-12-15(13-11-14)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22) |

InChI 键 |

KTFWKOXVMZSFHO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

规范 SMILES |

CC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

其他CAS编号 |

73655-57-9 |

相关CAS编号 |

64398-07-8 (mono-hydrochloride) |

同义词 |

9-(4-methylanilino)-acridine 9-(4-methylanilino)-acridine monohydrochloride 9-(p-methylanilino)-acridine 9-PMAA |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 4 Methylanilino Acridine Analogues

Classical and Contemporary Approaches to Acridine (B1665455) Core Synthesis

The construction of the tricyclic acridine system is a foundational step in the synthesis of 9-(4-methylanilino)-acridine. Over the years, several methods have been established, ranging from classical condensation reactions to modern one-pot multicomponent strategies.

Cyclization Reactions in Acridine Framework Construction

A cornerstone in the synthesis of acridines is the Bernthsen acridine synthesis. This classical method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride. wikipedia.orgslideshare.net The reaction requires high temperatures, often in the range of 200-270°C, and can take up to 24 hours to complete. wikipedia.org While effective, the harsh conditions and often low yields have prompted the exploration of modifications. For instance, the use of polyphosphoric acid can facilitate the reaction at lower temperatures, although this may also result in decreased yields. wikipedia.org More recent advancements have shown that conducting the Bernthsen reaction under microwave irradiation can significantly reduce reaction times and improve yields. youtube.com The general mechanism involves an initial Friedel-Crafts acylation of the diarylamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic acridine ring. firsthope.co.in

| Catalyst | Typical Temperature Range (°C) | Typical Reaction Time | Key Characteristics |

|---|---|---|---|

| Zinc Chloride | 200-270 | ~24 hours | Classical method, harsh conditions, often low yields. wikipedia.org |

| Polyphosphoric Acid | Lower than with ZnCl₂ | Variable | Allows for lower reaction temperatures but may result in decreased yields. wikipedia.org |

| Microwave Irradiation | Variable | Reduced | Modern approach, decreases reaction time and increases yield. youtube.com |

Aniline (B41778)/4-Methylaniline Condensation Reactions for Acridinedione Synthesis

Acridinediones are important intermediates and analogues of acridines. Their synthesis is often achieved through a Hantzsch-type condensation reaction. This method involves the one-pot condensation of an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and an aniline, such as 4-methylaniline. nih.govresearchgate.netresearchgate.net A significant advantage of this approach is the ability to perform the reaction in environmentally benign solvents like refluxing water, which provides good to excellent yields. nih.gov The reaction proceeds through the formation of an enaminone from dimedone and the aniline, which then reacts with the aromatic aldehyde and a second molecule of dimedone, followed by cyclization and dehydration to yield the acridinedione. The use of various catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), has been shown to facilitate this reaction in water. researchgate.net

One-Pot Multicomponent Reactions for Acridine and Acridone (B373769) Derivatives

The principles of green chemistry have driven the development of one-pot multicomponent reactions (MCRs) for the synthesis of acridine and acridone derivatives. mdpi.comjournalspub.com These reactions are highly efficient as they combine three or more reactants in a single step, reducing waste and simplifying purification processes. journalspub.com For the synthesis of acridinediones, a common MCR involves the condensation of an aromatic aldehyde, dimedone, and an amine (like aniline or 4-methylaniline) or ammonium (B1175870) acetate. mdpi.comijcrt.org A variety of catalysts have been employed to promote these reactions, including heterogeneous catalysts that can be easily recovered and reused. mdpi.com For example, a magnetic nanocomposite catalyst (Fe3O4@Polyaniline-SO3H) has been used for the efficient synthesis of acridinedione derivatives in ethanol (B145695) under reflux conditions, offering short reaction times and excellent yields. mdpi.com

| Reactants | Catalyst/Solvent System | Key Advantages |

|---|---|---|

| Aromatic aldehyde, dimedone, aniline/4-methylaniline | Refluxing water | Environmentally friendly, good to excellent yields. nih.gov |

| Aromatic aldehyde, dimedone, p-toluidine | p-Dodecylbenzenesulfonic acid (DBSA) in water | Environmentally friendly, high yields, simple work-up. researchgate.net |

| Aromatic aldehyde, dimedone, ammonium acetate | Fe₃O₄@Polyaniline-SO₃H in ethanol | Short reaction times, excellent yields, reusable catalyst. mdpi.com |

Targeted Synthesis of this compound and its Direct Precursors

The direct synthesis of this compound often involves a two-step process: the formation of a suitable acridine precursor followed by the introduction of the 4-methylanilino group.

Synthesis via 2-Chlorobenzoic Acid and 4-Methyl Aniline Intermediates

A well-established route to 9-substituted acridines begins with the Ullmann condensation. In this method, 2-chlorobenzoic acid is reacted with an aniline, in this case, 4-methylaniline (p-toluidine), to form an N-aryl anthranilic acid intermediate. arabjchem.orgacs.orgresearchgate.net This reaction is typically catalyzed by copper powder and copper oxide in a solvent like DMF. arabjchem.orgacs.org The resulting N-(4-methylphenyl)anthranilic acid is then cyclized to form the corresponding 9-chloroacridine (B74977) derivative. arabjchem.orgresearchgate.net The cyclization is commonly achieved by heating the N-aryl anthranilic acid with phosphorus oxychloride (POCl₃). e-journals.inorgsyn.org This two-step process provides a versatile method for accessing a variety of 9-chloroacridines that can be further functionalized.

A study on the regioselective copper-catalyzed amination of chlorobenzoic acids provides optimized conditions for the synthesis of N-aryl anthranilic acid derivatives. acs.orgnih.govnih.gov For the reaction between 2-chlorobenzoic acid and 2-methylaniline, a combination of Cu and Cu₂O as catalysts in 2-ethoxyethanol (B86334) at 130°C for 24 hours yielded the corresponding N-aryl anthranilic acid in 76% yield. acs.orgnih.gov

Intramolecular Cyclization Pathways of o-Arylamino Schiff Bases

A concise and efficient method for the synthesis of the acridine scaffold involves the intramolecular cyclization of o-arylamino Schiff bases. This pathway is often facilitated by the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The reaction proceeds through the treatment of an o-arylaminophenyl Schiff base with ZnCl₂ in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. acs.orgacs.org

The mechanism commences with the coordination of the Lewis acid to the imine nitrogen of the Schiff base. This coordination enhances the electrophilicity of the imine carbon, making it susceptible to intramolecular electrophilic attack on the adjacent aryl ring. The subsequent cyclization event is followed by an aromatization step, which involves the elimination of a leaving group, to yield the stable tricyclic acridine ring system. This method has been successfully applied to synthesize a wide range of acridine derivatives and even more complex polycyclic aza-aromatic compounds through double cyclization reactions of bis(o-arylaminophenyl Schiff base) substrates. acs.org The reaction conditions, including the stoichiometry of the Lewis acid and the temperature, can be optimized to achieve high yields, often up to 99%. acs.org

Table 1: Synthesis of Acridine Derivatives via ZnCl₂-Promoted Cyclization

| Entry | o-Arylaminophenyl Schiff Base Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | o-C₆H₄(CH=NC₆H₅)(NHC₆H₅) | Acridine | 99 |

Advanced Derivatization Strategies of the this compound Scaffold

To improve the biological efficacy and target specificity of the 9-anilinoacridine (B1211779) core, various derivatization strategies have been developed. These modifications aim to introduce new functionalities that can enhance DNA binding, introduce additional pharmacological properties, or enable specific biological applications.

One strategy to enhance the therapeutic potential of acridine derivatives is the introduction of alkylating groups. These moieties can form covalent bonds with biological macromolecules, such as DNA, leading to irreversible damage in target cells. For instance, 4,5-bis(halomethyl)acridines have been synthesized to act as DNA crosslinking agents. clockss.org In these compounds, the acridine core serves as the DNA intercalating unit, while the two halomethyl groups at the 4 and 5 positions are capable of alkylating DNA bases, leading to interstrand crosslinks. clockss.org

Another approach involves the incorporation of a nitrogen mustard residue onto the acridine chromophore. A series of 9-anilinoacridine derivatives bearing an N-mustard pharmacophore linked to the C4 position of the acridine ring via an ether linkage have been synthesized. nih.gov These compounds have demonstrated potent cytotoxic activity and function as DNA cross-linking agents. nih.gov

Table 2: Examples of Acridine Derivatives with Alkylating Moieties

| Compound Type | Alkylating Moiety | Position of Attachment | Proposed Mechanism |

|---|---|---|---|

| 4,5-Bis(halomethyl)acridine | Halomethyl groups | C4 and C5 | DNA interstrand crosslinking |

To enhance the sequence specificity and binding affinity of acridine-based compounds, they can be conjugated with molecules that target the minor groove of DNA. acs.org DNA minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove, often with a preference for AT-rich sequences. biosyn.com By linking an acridine intercalator to a minor groove binder, a hybrid molecule is created that can interact with DNA through two distinct binding modes, potentially leading to a more stable and specific DNA-ligand complex. acs.org

The design of these hybrid molecules involves a linker that connects the acridine moiety to the minor groove binding agent. The nature and length of this linker are crucial for allowing both parts of the conjugate to simultaneously bind to their respective targets on the DNA. Examples of minor groove binders that have been explored for such conjugations include derivatives of netropsin (B1678217) and distamycin. mdpi.com

The concept of hybrid pharmacophores involves combining two or more different bioactive scaffolds to create a single molecule with potentially enhanced or novel biological activities. In the context of acridine derivatives, this has been explored by synthesizing hybrids with other heterocyclic systems known for their pharmacological properties, such as triazoles and pyrimidines. nih.govnih.gov

For example, a series of novel 1,2,3-triazole-pyrimidine hybrids have been designed and synthesized, demonstrating the feasibility of creating such complex molecular architectures. nih.gov Similarly, acridine-triazole and acridine-thiadiazole hybrids have been developed by coupling an acridine nucleus with a triazole or thiadiazole ring. nih.govbohrium.com The synthesis of these hybrids often involves multi-step reaction sequences, including the formation of key intermediates like aroyl thiourea (B124793) derivatives, followed by cyclization reactions to generate the desired heterocyclic systems attached to the acridine core. bohrium.com

Bis-intercalating agents, which consist of two intercalating units connected by a flexible linker, have been shown to exhibit enhanced DNA binding affinity and biological activity compared to their monomeric counterparts. mdpi.com This principle has been extensively applied to the acridine scaffold, leading to the development of numerous bis-acridone and bis-acridine analogues. rsc.orgnih.gov

The synthesis of these dimeric compounds involves the reaction of a suitable acridone or acridine precursor with a linker containing two reactive functional groups. A variety of linkers have been employed, including triamines and other diaminoalkanes, to connect the two chromophores. google.com The length and nature of the linker are critical determinants of the DNA binding properties of the resulting bis-intercalator, as it must be long enough to allow both acridine units to intercalate at adjacent sites on the DNA. nih.gov For instance, a linker length of at least 10.1 Å is considered necessary for effective bis-intercalation. nih.gov

Table 3: Synthetic Approaches for Bis-Acridine Analogues

| Monomer Unit | Linker Type | Synthetic Strategy | Reference |

|---|---|---|---|

| 1-Chloro-4-nitro-9(10H)-acridone | Triamine | Nucleophilic substitution | google.com |

The unique photophysical properties of the acridine ring system make it an attractive scaffold for the development of fluorescent biological probes. nih.gov By appropriate functionalization, acridine derivatives can be designed to exhibit changes in their fluorescence properties upon binding to specific biological targets, such as DNA, proteins, or metal ions. nih.govnih.gov

For example, N-arylamino-substituted acridizinium derivatives have been developed as "light-up" probes for DNA and protein detection. nih.gov These compounds are almost non-fluorescent in aqueous solution but show a significant increase in fluorescence intensity (up to 50-fold) upon binding to DNA or bovine serum albumin. nih.gov This "light-up" effect is attributed to the restriction of intramolecular rotation upon binding, which reduces non-radiative decay pathways. Acridone-based fluorescent probes have also been designed for the selective detection of biologically important ions like ATP and ADP by appending a suitable substituent at the N-10 position. nih.gov These probes exhibit substantial changes in fluorescence upon interaction with these analytes, making them useful for monitoring metabolic processes. nih.gov

Green Chemistry and Catalytic Approaches in Acridine Synthesis

The development of environmentally benign and efficient synthetic methodologies is a central theme in modern organic chemistry. In the context of acridine synthesis, this has led to the exploration of green chemistry principles and innovative catalytic systems. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve reaction efficiency through the use of alternative reaction media, and heterogeneous and reusable catalysts. This section details several key advancements in the green and catalytic synthesis of acridine analogues, with a focus on methods relevant to the construction of the 9-anilinoacridine scaffold.

Refluxing Water as a Reaction Medium

The use of water as a solvent in organic synthesis is highly advantageous from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. rsc.org While organic reactions are often performed in non-aqueous solvents, conducting synthesis in refluxing water can offer unique reactivity and selectivity, in addition to simplifying workup procedures and enabling potential catalyst recycling. rsc.org

In the synthesis of heterocyclic compounds like acridines, water has been successfully employed as a reaction medium, often in conjunction with microwave irradiation to accelerate reaction rates. rsc.org For instance, the synthesis of acridine derivatives has been achieved in water, highlighting the method's eco-friendly credentials. rsc.org One-pot syntheses of 1,4-dihydropyridines, which share aza-heterocyclic structural motifs with acridines, have been effectively carried out in refluxing water, followed by in-situ aromatization. researchgate.net Such methodologies underscore the potential of water as a viable medium for constructing complex heterocyclic systems. The use of refluxing water aligns with the principles of green chemistry by eliminating the need for volatile and often toxic organic solvents. rsc.org

Table 1: Examples of Acridine Synthesis in Aqueous Media This table is representative of green synthesis principles and may not directly involve this compound.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, CH3COONH4 | Ce-ZSM-5, Refluxing Water (80 °C) | Acridine derivative | Good yields | bohrium.com |

| Dimedone, Arylglyoxal, Ammonium acetate | Fe3O4@ZIF-67@ZIF-8@1-aza-18-crown-6-ether-Ni, Water (75 °C), Ultrasonication | Acridine derivative | Not specified | nih.gov |

| Aldehydes, Ethyl acetoacetate, Ammonium acetate | Refluxing Water | 1,4-Dihydropyridine | Not specified | researchgate.net |

Application of Heterogeneous Catalysts (e.g., Fe3O4@Polyaniline-SO3H, Ce-ZSM-5)

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and reduced environmental impact compared to their homogeneous counterparts. In acridine synthesis, several novel heterogeneous catalysts have been developed and successfully applied.

Fe3O4@Polyaniline-SO3H

A magnetically separable and reusable heterogeneous catalyst, Fe3O4@Polyaniline-SO3H, has been effectively used for the synthesis of acridinedione derivatives. mdpi.comresearchgate.net This catalyst is comprised of iron oxide nanoparticles coated with a sulfonated polyaniline derivative. researchgate.net The key advantages of this system include short reaction times (10–15 minutes), high yields, and mild reaction conditions. researchgate.netresearchgate.net The magnetic nature of the Fe3O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its recovery and reuse without significant loss of activity. mdpi.comresearchgate.net This approach represents a significant step towards a more sustainable synthesis of acridine-based compounds by minimizing catalyst waste and avoiding the use of hazardous reagents. researchgate.netresearchgate.net

Ce-ZSM-5

Cerium-doped ZSM-5 (Ce-ZSM-5) has emerged as a highly capable and environmentally benign heterogeneous catalyst for the construction of acridine scaffolds in an aqueous medium. nih.govresearchgate.net This solid acid catalyst facilitates the synthesis of acridine derivatives with good yields and in shorter reaction times compared to traditional methods. nih.gov The use of water as the solvent and the reusability of the Ce-ZSM-5 catalyst further enhance the green credentials of this methodology. bohrium.comnih.gov The catalyst can be recovered and reused for up to five cycles without a significant drop in its efficiency. bohrium.com The mechanism is believed to involve the activation of the reactants by the acidic sites on the zeolite framework. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Acridine Synthesis

| Catalyst | Reaction Conditions | Key Advantages | Reusability | Reference |

| Fe3O4@Polyaniline-SO3H | EtOH, Reflux | Short reaction times (10-15 min), Excellent yields, Easy magnetic separation | High | mdpi.comresearchgate.net |

| Ce-ZSM-5 | Water, Reflux (80 °C) | Good yields, Short reaction times, Avoids hazardous solvents | Up to 5 cycles | bohrium.comnih.gov |

BiCl3-Catalyzed Reactions in Related Acridine Scaffold Construction

Bismuth(III) chloride (BiCl3) is an attractive Lewis acid catalyst for organic synthesis due to its low toxicity, low cost, and moisture stability. scirp.orgrsc.org From a green chemistry perspective, bismuth compounds are particularly appealing as they are remarkably non-corrosive and relatively inexpensive. neuroquantology.comiwu.edu BiCl3 has been successfully employed in various multicomponent reactions to construct nitrogen-containing heterocyclic scaffolds. scirp.orgneuroquantology.com

While direct catalysis of this compound synthesis by BiCl3 is not extensively documented in the provided sources, its application in the synthesis of structurally related heterocycles, such as hexahydroimidazo[1,2-a]pyridines, demonstrates its potential. scirp.orgneuroquantology.com These reactions often proceed with high efficiency, and the methodology avoids aqueous waste streams and the need for chromatographic purification. scirp.org The use of BiCl3 aligns with green chemistry principles by replacing more toxic and hazardous Lewis acids. rsc.org

Table 3: Features of BiCl3 as a Green Catalyst in Heterocycle Synthesis

| Feature | Description | Reference |

| Low Toxicity | Bismuth compounds are known for their low toxicity compared to other heavy metal catalysts. | scirp.orgneuroquantology.com |

| Cost-Effectiveness | BiCl3 is a relatively inexpensive and commercially available reagent. | scirp.orgneuroquantology.com |

| Moisture Stability | Unlike many other Lewis acids, BiCl3 is stable in the presence of moisture, allowing for more flexible reaction conditions. | scirp.org |

| Green Chemistry Alignment | Avoids corrosive reagents and often allows for simpler, chromatography-free workups. | rsc.orgneuroquantology.com |

Photocatalytic Methods in Acridine Derivatization

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions using visible light as a renewable energy source. Acridine derivatives themselves have been utilized as potent photocatalysts. For instance, acridine photocatalysis can facilitate direct decarboxylative functionalization of carboxylic acids. nih.govnih.gov

In the context of derivatizing the acridine scaffold, photocatalytic methods offer a promising avenue. While the direct photocatalytic synthesis of this compound is not detailed, related photocatalytic strategies for C-H functionalization and other transformations on aromatic systems are prevalent. Acridine-functionalized covalent organic polymers have been developed for photocatalytic applications, such as the degradation of organic pollutants, demonstrating the photochemical activity of the acridine moiety. acs.org The development of photocatalytic multicomponent reactions further expands the scope of this technology for the synthesis of complex molecules. researchgate.net These methods often operate at ambient temperature and can offer unique selectivity compared to traditional thermal reactions, contributing to more sustainable chemical processes.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for 9-(4-Methylanilino)-acridine has not been reported in publicly accessible literature. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles for the solid-state conformation is not available. Such a study would be invaluable for definitively establishing the planarity of the acridine (B1665455) core in this specific derivative and the dihedral angle between the acridine and the 4-methylanilino moieties.

Detailed Spectroscopic Characterization for Solution and Solid-State Analysis

Spectroscopic methods are essential for confirming the identity and elucidating the structural details of this compound. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) collectively provide a comprehensive profile of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals that confirm the presence of the acridine, 4-methylphenyl, and amine groups. nih.gov

The spectrum, recorded in d₆-DMSO, shows a singlet for the methyl (-CH₃) protons at approximately 2.32 ppm. nih.gov The aromatic protons of both the acridine and the p-tolyl rings resonate in the downfield region, typically between 7.12 and 8.29 ppm, due to the deshielding effect of the aromatic currents. nih.gov Specifically, a multiplet corresponding to six aromatic protons is observed between 7.12 and 7.23 ppm. nih.gov A triplet for two aromatic protons appears at 7.71-7.76 ppm, while two doublets, each integrating to two aromatic protons, are found at 8.20-8.22 ppm and 8.26-8.29 ppm. nih.gov The amine proton (-NH) signal is observed as a singlet at 11.2 ppm, and a further downfield singlet at 14.92 ppm is attributed to the protonated heterocyclic nitrogen (NH⁺) of the acridine ring, indicating the analysis was likely performed on the hydrochloride salt form of the compound. nih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Attribution |

|---|---|---|---|

| -CH₃ | 2.32 | Singlet | Methyl group on p-tolyl ring |

| Aromatic | 7.12-7.23 | Multiplet | Aromatic protons |

| Aromatic | 7.71-7.76 | Triplet | Aromatic protons |

| Aromatic | 8.20-8.22 | Doublet | Aromatic protons |

| Aromatic | 8.26-8.29 | Doublet | Aromatic protons |

| -NH | 11.2 | Singlet | Amine proton |

| -NH⁺ | 14.92 | Singlet | Protonated acridine nitrogen |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov

Key vibrational modes include a sharp peak for the N-H stretch of the secondary amine at 3464 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed in the 3029-3085 cm⁻¹ region. nih.gov The C-H stretching of the methyl group is found at 2899 cm⁻¹. nih.gov The spectrum is also characterized by strong absorptions corresponding to aromatic C=C stretching at 1633, 1583, and 1521 cm⁻¹. nih.gov The C-N stretching vibration is assigned to the peak at 1275 cm⁻¹. nih.gov

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3464 | N-H Stretch | Secondary Amine |

| 3085, 3029 | C-H Stretch | Aromatic Ring |

| 2899 | C-H Stretch | Methyl Group |

| 1633, 1583, 1521 | C=C Stretch | Aromatic Ring |

| 1275 | C-N Stretch | Amine |

Experimental Raman spectroscopic data for this compound are not currently available in the literature. Raman spectroscopy would provide complementary information to the IR data, particularly for symmetric vibrations and C-C backbone stretching modes.

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound. While experimental mass spectra for this compound are not widely published, predicted data for its protonated form ([M+H]⁺) indicates a mass-to-charge ratio (m/z) of 285.13863, consistent with its molecular formula of C₂₀H₁₆N₂.

Other predicted adducts include [M+Na]⁺ at m/z 307.12057 and [M+K]⁺ at m/z 323.09451. The molecular ion [M]⁺ is predicted at m/z 284.13080. An experimental analysis would be necessary to confirm these values and to study the fragmentation pathways, which would likely involve cleavages at the C-N bond connecting the two ring systems.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 285.13863 |

| [M+Na]⁺ | 307.12057 |

| [M+K]⁺ | 323.09451 |

| [M]⁺ | 284.13080 |

Supramolecular Interactions and Crystal Packing Architectures

The study of supramolecular interactions and crystal packing requires detailed crystallographic data. As no crystal structure for this compound has been reported, a definitive analysis of its crystal packing architecture is not possible. Generally, the packing in acridine derivatives is heavily influenced by π-π stacking interactions between the planar aromatic ring systems and by hydrogen bonding.

Hydrogen bonds are crucial in dictating the assembly of molecules in the solid state. In this compound, the secondary amine group (-NH-) is a potential hydrogen bond donor. This group can form intermolecular hydrogen bonds with acceptor atoms, such as the nitrogen atom of the acridine ring of a neighboring molecule (N-H···N). The formation of such hydrogen bonds would lead to the creation of specific supramolecular synthons, such as chains or dimers, which would be a dominant feature of the crystal packing. A definitive description of the hydrogen bonding network awaits experimental determination via X-ray crystallography.

π-π Stacking and C-H···π Interactions

Non-covalent interactions are fundamental forces that dictate the supramolecular assembly, crystal packing, and biological recognition of molecules. For planar aromatic systems like this compound, π-π stacking and C-H···π interactions are of paramount importance in defining its solid-state architecture and its interactions with biological macromolecules.

π-π Stacking:

This phenomenon refers to the attractive, non-covalent interaction between aromatic rings. These interactions are crucial in the stabilization of the DNA double helix and in the structure of proteins. nih.gov In the context of acridine derivatives, π-π stacking involves the face-to-face or offset arrangement of the electron-rich acridine and anilino rings of adjacent molecules. The geometry of these interactions can vary, leading to different arrangements, including face-to-face, parallel-displaced (offset), and edge-to-face (T-shaped) conformations. nih.gov

Quantum calculations have shown that T-shaped and offset stacked conformations are often energetically preferred due to reduced electron repulsion between the π-systems. nih.gov However, the specific arrangement is highly dependent on the electronic nature of the aromatic rings, which can be modified by substituents. The presence of electron-donating or electron-withdrawing groups can significantly influence the electrostatic potential of the aromatic faces, thereby favoring certain stacking geometries over others. rsc.org

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Common Dihedral Angle | Description |

|---|---|---|---|

| Face-to-Face | > 3.8 Å | ~0° | Directly overlapped aromatic rings; often destabilized by electrostatic repulsion. |

| Parallel-Displaced (Offset) | 3.4 - 3.8 Å | ~0° | Aromatic rings are parallel but shifted relative to one another, reducing repulsion. |

| T-shaped (Edge-to-Face) | 4.5 - 5.6 Å | ~50-90° | The edge of one aromatic ring points towards the face of another. nih.gov |

C-H···π Interactions:

C-H···π interactions are another critical class of non-covalent forces where a carbon-hydrogen bond acts as a weak acid (hydrogen bond donor) and an aromatic π-system acts as a weak base (hydrogen bond acceptor). rsc.org These interactions, while individually weaker than classical hydrogen bonds, are numerous in organic molecules and collectively contribute significantly to conformational stability and molecular recognition. rsc.org

In the solid state of this compound, C-H bonds from the methyl group, the anilino ring, or the acridine core of one molecule can interact with the π-electron clouds of an adjacent molecule. These inter-stacking interactions play a crucial role in the aggregation of molecular stacks and the formation of a stable three-dimensional crystal structure. rsc.org The geometry of C-H···π interactions is quite flexible, but they are generally characterized by H-to-π-centroid distances of approximately 2.5 to 3.5 Å. The interplay between π-π stacking and C-H···π interactions ultimately determines the final packing arrangement of the molecules in the crystal.

Conformational Dynamics and Chirality in Acridine Derivatives

The biological activity and physicochemical properties of 9-anilinoacridine (B1211779) derivatives are intimately linked to their three-dimensional structure and conformational flexibility. The key dynamic process in this compound is the restricted rotation around the C9—N single bond that connects the acridine and the 4-methylanilino moieties.

Conformational Dynamics:

The two planar aromatic systems, acridine and 4-methylaniline, are not coplanar. The steric hindrance between the hydrogen atoms at the C1 and C8 positions of the acridine ring and the ortho-hydrogens of the anilino ring forces the anilino ring to twist out of the plane of the acridine core. This results in a non-planar ground-state conformation.

The rotation around the C9—N bond is not free and is characterized by a significant energy barrier. This barrier arises from the steric clash that occurs when the anilino ring rotates through a planar transition state relative to the acridine ring. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences and calculating the energy barriers associated with bond rotation. researchgate.netnih.gov Such studies allow for the characterization of stable conformers and the transition states that separate them. The magnitude of this rotational barrier can be influenced by the nature and position of substituents on both the acridine and anilino rings.

| Parameter | Description | Typical Value / Method of Study |

|---|---|---|

| C4-C9-N-C1' Dihedral Angle | Defines the primary twist between the acridine and anilino rings. | Calculated using DFT and other quantum chemical methods. nih.gov |

| Rotational Energy Barrier (C9-N) | The energy required for a 360° rotation around the C9-N bond. | Determined by potential energy surface scans (DFT) and dynamic NMR spectroscopy. nih.govnih.gov |

| Inter-ring Distance | Distance between the geometric centers of the acridine and anilino rings. | Measured from X-ray crystallography data. |

Chirality in Acridine Derivatives:

A molecule is defined as chiral if it is non-superimposable on its mirror image. The parent compound, this compound, is achiral because it possesses a plane of symmetry that includes the C9-N bond and bisects both the acridine and the 4-methylanilino rings.

However, chirality can be introduced into the 9-anilinoacridine scaffold through a phenomenon known as atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers (rotamers).

In the context of 9-anilinoacridines, if bulky substituents are placed at the ortho-positions of the anilino ring (e.g., C2' and C6'), the steric hindrance can dramatically increase the energy barrier for rotation around the C9—N bond. If this barrier is sufficiently high (typically > 23 kcal/mol at room temperature), the rotation is effectively "locked" on the experimental timescale. If the substitution pattern also removes the molecule's plane of symmetry, the molecule becomes chiral, existing as a pair of stable, non-superimposable enantiomers. This form of axial chirality is a well-documented phenomenon in sterically hindered biaryl and related systems. mdpi.com While this compound itself is not atropisomeric, its structural framework provides a classic platform for the design of chiral atropisomers through appropriate substitution.

Compound Index

| Compound Name |

|---|

| This compound |

| Acridine |

| 4-Methylaniline |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of a molecule. These methods, rooted in quantum mechanics, can predict a variety of molecular attributes that are difficult to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to the study of 9-anilinoacridine (B1211779) derivatives to understand their reactive nature. researchgate.net DFT calculations allow for the determination of global and local reactivity descriptors, which are crucial for predicting how a molecule will interact with other chemical species. researchgate.net

Key electronic properties and reactivity descriptors calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests that the molecule is more reactive. ekb.eg For acridine (B1665455) derivatives, these orbitals are typically located on the aromatic rings, indicating that charge transfer can occur within the molecule, which may be responsible for its pharmacological activity. nih.gov

Local Reactivity Descriptors: Fukui functions are used to identify the most reactive sites within a molecule. researchgate.net For 9-anilinoacridine derivatives, such analyses have shown that the N10 atom of the acridine ring is often the most reactive site for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. ekb.egnih.gov For acridine, MEP analysis has revealed well-distributed negative charges in the center of the molecule, indicating a dominant electron-rich region. nih.gov

| Descriptor | Significance | Typical Finding for Acridine Derivatives |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. scirp.org | A smaller gap suggests higher reactivity. |

| Hardness (η) | Measures resistance to change in electron distribution. ekb.eg | Used in QSAR models to correlate with biological activity. researchgate.net |

| Electrophilicity (ω) | Describes the ability of a molecule to accept electrons. ekb.eg | A parameter in predicting anticancer activity. researchgate.net |

| Fukui Function (f+) | Identifies sites susceptible to nucleophilic attack. researchgate.net | N10 atom of the acridine ring is a preferred site. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential to predict reactive sites. nih.gov | Reveals electron-rich regions on the acridine core. nih.gov |

Energy Framework Calculations for Intermolecular Interactions

Energy framework calculations are used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis helps in understanding the crystal packing and the dominant forces that stabilize the crystalline structure. The calculations typically partition the total interaction energy into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.in

For acridine and its derivatives, these studies have highlighted the importance of various non-covalent interactions:

π-π Stacking: The planar aromatic nature of the acridine ring facilitates significant π-π stacking interactions between molecules. These are often a dominant force in the crystal packing of acridine derivatives. rsc.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonds, where present, play a crucial role in directing the molecular assembly into specific supramolecular frameworks. researchgate.net

Dispersion and Coulombic Forces: Energy framework plots can visually represent the topology and magnitude of different interaction energies. For instance, in cocrystals of acridine with other molecules, dispersion and Coulombic (electrostatic) interactions are visualized as cylinders connecting interacting molecules, with the thickness of the cylinder proportional to the strength of the interaction. rsc.orgresearchgate.net

| Interaction Type | Description | Relevance to Acridine Derivatives |

|---|---|---|

| Electrostatic Energy | Energy arising from the interaction of static charge distributions. rasayanjournal.co.in | Can be a dominant factor in some crystal structures. rasayanjournal.co.in |

| Dispersion Energy | Attractive energy due to instantaneous fluctuations in electron density. rasayanjournal.co.in | Often the most influential factor in crystal organization. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | A key stabilizing interaction due to the planar acridine core. rsc.org |

| Hydrogen Bonding | A strong type of dipole-dipole interaction. | Directs the formation of one- and two-dimensional supramolecular frameworks. researchgate.net |

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Ligand-Protein Interaction Profiling (e.g., Topoisomerase Enzymes)

One of the primary mechanisms of action for many anticancer 9-anilinoacridine derivatives is the inhibition of DNA topoisomerase enzymes. ijper.orgjscimedcentral.com Molecular docking studies have been instrumental in elucidating the interactions between these compounds and topoisomerase II (Topo II). scienceforecastoa.com

In these simulations, the 9-anilinoacridine derivative is placed into the binding site of the Topo II-DNA complex. The docking algorithm then explores various conformations and orientations of the ligand to find the most stable binding pose. The stability of the resulting complex is often evaluated using a scoring function, such as the Glide score, which estimates the binding affinity. ijper.orgjscimedcentral.comscienceforecastoa.com

Key findings from docking studies of 9-anilinoacridine derivatives with Topoisomerase II include:

Binding Affinity: Derivatives often show significant binding affinity, with Glide scores indicating stable complex formation. jscimedcentral.comscienceforecastoa.com

Interaction Patterns: The simulations reveal specific interactions that stabilize the ligand in the binding pocket. These commonly include hydrogen bonds with amino acid residues and DNA bases, as well as hydrophobic interactions. ijper.orgscienceforecastoa.com

Mechanism of Inhibition: By stabilizing the Topo II-DNA cleavable complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death. jscimedcentral.com The acridine moiety typically intercalates into the DNA, while the anilino side chain can interact with the enzyme.

DNA Intercalation Modeling

The ability of the planar acridine ring to intercalate between DNA base pairs is a hallmark of this class of compounds and a critical aspect of their biological activity. jscimedcentral.comnih.gov Computational modeling is used to simulate and analyze this intercalation process.

Modeling studies of DNA intercalation by acridine derivatives involve:

Building the Intercalation Complex: A model of the DNA duplex is constructed, and the acridine molecule is inserted between two adjacent base pairs.

Energy Minimization and Analysis: The geometry of the complex is then optimized to find the most stable conformation. The analysis focuses on the structural changes in the DNA upon intercalation, such as the unwinding of the helix and the increase in the distance between the base pairs.

Interaction Energy: The strength of the interaction is calculated, taking into account van der Waals forces and electrostatic interactions between the acridine molecule and the DNA bases. nih.gov

These models have confirmed that the planar tricyclic system of acridine fits snugly into the space created between the base pairs, leading to a stable complex. nih.gov The substituents on the acridine ring can further influence the binding affinity and sequence selectivity.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. semanticscholar.orgmdpi.com MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the flexibility of the ligand and the protein. nih.gov

For acridine derivatives interacting with DNA or topoisomerase, MD simulations can provide insights into:

Stability of the Complex: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, the stability of the complex can be assessed. A stable RMSD suggests that the ligand remains bound in a consistent conformation. semanticscholar.orgtbzmed.ac.ir

Conformational Changes: MD simulations can reveal how the binding of the ligand induces conformational changes in the protein or DNA. dtu.dk

Solvent Effects: The simulations are typically performed in a simulated aqueous environment, allowing for the study of the role of water molecules in mediating interactions between the ligand and the receptor. researchgate.net

Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. researchgate.net

Simulations of acridine derivatives with DNA have helped to analyze the physical basis for phenomena like the neighbor-exclusion principle, which states that intercalation can only occur at every other base-pair site. nih.gov Furthermore, MD studies of topoisomerase-inhibitor complexes have been used to compare the binding modes and stability of different potential drugs, aiding in the identification of promising candidates for further development. nih.govdtu.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 9-anilinoacridine derivatives, including 9-(4-Methylanilino)-acridine, QSAR studies have been instrumental in understanding the structural features that govern their therapeutic and biological effects.

The biological activity of 9-anilinoacridine derivatives is intricately linked to a variety of physicochemical descriptors. QSAR analyses have revealed that electronic, steric, and topological properties are significant determinants of the activity of these compounds, while the role of hydrophobicity can vary depending on the specific biological target. nih.govnih.gov

Electronic and Steric Effects: Research on the antitumor activity of 9-anilinoacridines against L1210 leukemia has shown the importance of electron-releasing substituents, which are generally associated with negative coefficients for the Hammett parameter (sigma+). nih.gov This suggests that increased electron density in certain regions of the molecule enhances its antitumor effect. The presence of steric terms in these QSAR models also indicates that the interaction is not with a simple target like DNA alone but likely involves a more structurally defined receptor, such as a protein. nih.gov

Quantum Chemical Descriptors: In a QSAR study predicting the anticancer activity of 9-anilinoacridine derivatives against leukemic HL-60 cell lines, a model incorporating four key parameters was developed. researchgate.netbenthamdirect.com This model demonstrated a high correlation, with an r-squared (r²) value of 0.91 in the gas phase. researchgate.netbenthamdirect.com The descriptors identified as crucial were:

Electrophilicity: A measure of a molecule's ability to accept electrons.

Hardness: A measure of resistance to change in electron distribution.

Surface Area: The total surface area of the molecule.

Molar Refractivity: A measure of the total polarizability of a mole of a substance.

This model indicates that a combination of electronic properties and molecular size/shape are key predictors of cytotoxic activity against this specific cancer cell line. researchgate.netbenthamdirect.com

Lipophilicity and Other Properties: The influence of lipophilicity (hydrophobicity) on the activity of 9-anilinoacridines appears to be complex. Some comparative QSAR analyses for antitumor activity have reported a complete lack of hydrophobic interactions from DNA binding to cellular activity and in vivo mouse models. nih.gov Conversely, studies on the antimalarial activity of 9-anilinoacridines against drug-resistant Plasmodium falciparum found that low lipophilicity, along with high pKa values, substantially increased their activity. nih.gov This discrepancy highlights that the optimal physicochemical properties can be highly dependent on the specific biological endpoint being targeted.

The table below summarizes various physicochemical descriptors and their observed correlation with the biological activities of the 9-anilinoacridine class of compounds.

| Descriptor Type | Specific Descriptor | Biological Activity | Correlation/Finding | Source |

| Electronic | Hammett parameter (σ+) | Antitumor (L1210 leukemia) | Negative coefficient indicates electron-releasing groups are favorable. | nih.gov |

| Electronic | Electrophilicity Index | Anticancer (HL-60) | A significant parameter in the final QSAR model. | researchgate.netbenthamdirect.com |

| Electronic | Chemical Hardness | Anticancer (HL-60) | A significant parameter in the final QSAR model. | researchgate.netbenthamdirect.com |

| Steric/Topological | Steric Terms | Antitumor (L1210 leukemia) | Presence suggests interaction with a protein receptor. | nih.gov |

| Steric/Topological | Surface Area | Anticancer (HL-60) | A significant parameter in the final QSAR model. | researchgate.netbenthamdirect.com |

| Steric/Topological | Molar Refractivity | Anticancer (HL-60) | A significant parameter in the final QSAR model. | researchgate.netbenthamdirect.com |

| Physicochemical | Lipophilicity (Hydrophobicity) | Antitumor (L1210 leukemia) | Lack of correlation observed. | nih.gov |

| Physicochemical | Lipophilicity (Hydrophobicity) | Antimalarial (P. falciparum) | Low lipophilicity substantially increases activity. | nih.gov |

| Physicochemical | pKa | Antimalarial (P. falciparum) | High pKa values substantially increase activity. | nih.gov |

A specific QSAR model developed for predicting the anticancer activity of 9-anilinoacridine derivatives against HL-60 cell lines is detailed below.

| Parameter | Description | Role in Model |

| Electrophilicity | Global electronic descriptor measuring electron-accepting capacity. | Predictive of activity. |

| Hardness | Measures resistance to deformation of the electron cloud. | Predictive of activity. |

| Surface Area | A descriptor of molecular size and shape. | Predictive of activity. |

| Molar Refractivity | Relates to molecular volume and polarizability. | Predictive of activity. |

| Model Statistics | r² = 0.91 (gas phase); r² = 0.88 (solvent phase) | The model shows a strong correlation between the selected descriptors and the observed anticancer activity. |

Source: researchgate.netbenthamdirect.com

These studies collectively demonstrate that the biological profile of compounds like this compound can be rationalized and predicted through the careful selection and correlation of relevant physicochemical and structural descriptors.

Mechanisms of Molecular and Cellular Action Pre Clinical, in Vitro Studies

Nucleic Acid Interaction Mechanisms

DNA Intercalation Dynamics and Specificity

The foundational mechanism of action for 9-anilinoacridine (B1211779) derivatives is their ability to function as DNA intercalators. The planar, tricyclic acridine (B1665455) ring system inserts itself between the base pairs of the DNA double helix. This process is driven by favorable π-π stacking interactions with the aromatic bases of DNA. Upon intercalation, the acridine chromophore is deeply embedded within the helical stack, leading to a distortion of the DNA structure. This typically manifests as an unwinding of the helix and an increase in the length of the DNA molecule.

Studies on various 9-anilinoacridines have demonstrated that substituents on the anilino ring significantly influence DNA binding affinity. Electron-donating groups on the anilino ring tend to augment DNA binding. The binding process for active antitumor agents like the related compound amsacrine (B1665488) (m-AMSA) has been shown to be an enthalpy-driven process. The specific orientation and electronic properties of the anilino side chain dictate the thermodynamics of the interaction, influencing both affinity and biological efficacy nih.gov.

The binding affinity of acridine derivatives to DNA can be quantified using various biophysical techniques. For instance, studies on 3,9-disubstituted acridines have reported DNA binding constants (Kb) in the range of 2.81–9.03 × 104 M−1 mdpi.com.

Table 1: DNA Binding Constants for Selected Acridine Derivatives

| Compound Class | Binding Constant (Kb) (M-1) | Reference |

|---|---|---|

| 3,9-Disubstituted Acridines | 2.81–9.03 × 104 | mdpi.com |

Interaction with DNA Minor Groove

While the acridine core intercalates into the DNA, the 9-anilino side chain, which is non-coplanar with the acridine ring, is positioned in one of the DNA grooves. Structural models and binding data support a model where the 9-anilino ring resides in the minor groove of the DNA helix nih.gov. This positioning allows substituents on the anilino ring to form specific contacts with the walls and floor of the groove.

Quadruplex DNA Stabilization and Selectivity

Beyond the canonical duplex DNA, guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes. These structures, often found in telomeric regions and oncogene promoter sites, are considered attractive targets for anticancer drug development. Several small molecules have been shown to bind and stabilize G-quadruplexes, thereby inhibiting the activity of enzymes like telomerase that are crucial for cancer cell immortality.

Studies have demonstrated that 9-aminoacridine (B1665356) derivatives can selectively bind to and stabilize human telomeric G-quadruplex DNA. The binding involves the intercalation of the acridine molecule between a G-tetrad and an adjacent adenine, stabilized by significant π-π stacking and hydrogen bonds nih.gov. The presence of an aniline (B41778) substituent at the 9-position can significantly enhance this activity. A notable example is BRACO-19, a 9-anilinoacridine derivative, which is a potent inhibitor of telomerase activity through its G-quadruplex stabilizing effects.

Table 2: Telomerase Inhibitory Activity of 9-Anilinoacridine Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| BRACO-19 | Telomerase | 0.095 µM | |

| Related 9-Anilinoacridine | Telomerase | 0.060 µM |

Enzyme Inhibition and Modulation

Inhibition of Nucleic Acid Polymerases (DNA Polymerase Alpha, Reverse Transcriptase, RNA Polymerase)

By binding to the DNA template, intercalating agents like 9-(4-Methylanilino)-acridine can physically obstruct the progression of polymerases along the DNA strand, thereby inhibiting replication and transcription.

RNA Polymerase: In vitro studies have shown that aminoacridines can strongly inhibit DNA-primed RNA polymerase nih.gov. The binding of the acridine derivative to the DNA template interferes with the normal function of RNA polymerase, which is required to synthesize RNA. Research on 9-aminoacridine (9AA) has demonstrated that it is a potent and rapid inhibitor of RNA polymerase I, which is responsible for transcribing ribosomal RNA precursors (pre-rRNA). This inhibition occurs within minutes of cellular exposure and is a key part of its biological activity nih.govnih.gov.

DNA Polymerase Alpha: DNA polymerase alpha is a key enzyme involved in the initiation of DNA replication. Inhibitors of this enzyme can halt the synthesis of new DNA strands scbt.com. As DNA intercalators distort the DNA structure and obstruct the replication fork, they can effectively inhibit the function of DNA polymerase alpha, contributing to an S-phase arrest in the cell cycle.

Reverse Transcriptase: Reverse transcriptase is a viral DNA polymerase essential for the replication of retroviruses like HIV. It synthesizes DNA from an RNA template. Reverse transcriptase inhibitors (RTIs) are a major class of antiretroviral drugs nih.govwikipedia.org. While many clinically used RTIs are nucleoside analogs that act as chain terminators, non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind directly to the enzyme to block its function wikipedia.org. Intercalating agents can also inhibit this process by binding to the RNA-DNA hybrid intermediate, preventing the enzyme from proceeding.

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key molecule in vasodilation and other cellular signaling pathways. uni.lu Inhibition of PDE5 leads to an accumulation of cGMP, which can be a therapeutic strategy for conditions like erectile dysfunction and pulmonary hypertension. nih.gov A review of the scientific literature did not yield specific preclinical data on the direct inhibitory activity of this compound on the PDE5 enzyme.

Cellular Pathway Modulation

Cell Cycle Progression Alterations (G1, S, G2/M Phase Arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents exert their effects by disrupting this cycle, leading to a halt in cell division and subsequent cell death. Acridine derivatives have been shown to interfere with cell cycle progression. Specifically, studies on related imidazoacridinones demonstrate a capacity to induce a preferential and complete arrest of cells in the G2 phase of the cell cycle. nih.govnih.gov This G2 block is dependent on both the concentration of the compound and the duration of treatment. nih.gov The induction of G2/M phase arrest is a common mechanism for 9-aminoacridine-based anticancer drugs, contributing to their growth-inhibitory effects. nih.gov

Table 1: Effect of Acridine Derivatives on Cell Cycle Progression

| Cell Line | Compound Type | Observed Effect | Phase of Arrest |

| L1210 Leukemia | Imidazoacridinone | Preferential and complete cell accumulation | G2 Phase |

| SiHa Cervical Cancer | Alkaloid (Erythraline) | Increased proportion of arrested cells | G2/M Phase |

| Colon Cancer Cells | Acetylcorynoline | Increased cell population in arrest phase | G2/M Phase |

This table summarizes findings on compounds structurally related or belonging to the broader class of agents that includes this compound.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. The mechanism of action for many 9-aminoacridine-based compounds involves the induction of apoptosis. For instance, the derivative 9-phenyl acridine has been shown to cause cell death through a mitochondria-mediated, caspase-dependent pathway. This involves the upregulation of pro-apoptotic proteins, a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of executioner caspases like caspase-3.

Multidrug Resistance (MDR) Reversal via P-glycoprotein (P-gp) Modulation

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism for MDR is the overexpression of the efflux pump P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cell. nih.gov Reversing MDR can be achieved by inhibiting the function of P-gp. Various MDR reversal agents interact with P-gp, altering its ATPase activity and its ability to efflux drugs. nih.gov Acridone-based compounds, which share a core structure with this compound, have been designed and synthesized to act as MDR modulators through their interaction with P-gp.

Reactive Oxygen Species (ROS) Influence

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cells. At low levels, they function in cell signaling, but at high levels, they can cause significant damage to DNA, lipids, and proteins, leading to oxidative stress and cell death. nih.gov While many anticancer agents function by inducing the generation of ROS in tumor cells, the specific influence of this compound on ROS production is not well-documented in the available scientific literature. One study on a different 9-aminoacridine derivative noted a decrease in oxidative stress, suggesting a potential antioxidant or context-dependent effect rather than a pro-oxidant one. nih.gov

Modulation of p53 Protein Expression

Pre-clinical, in vitro studies have elucidated that compounds based on the 9-aminoacridine scaffold, the core structure of this compound, can modulate the expression and activity of the tumor suppressor protein p53. nih.govtandfonline.com The p53 protein plays a critical role in preventing cancer formation, and its activation is a key target for cancer therapy. nih.gov

A primary mechanism by which acridine derivatives activate p53 is through the inhibition of its negative regulator, the MDM2 protein. oup.com Under normal cellular conditions, MDM2 binds to p53, targeting it for ubiquitination and subsequent degradation by the proteasome. tandfonline.comoup.com By disrupting the p53-MDM2 interaction, these compounds stabilize the p53 protein, leading to its accumulation in the nucleus.

For instance, studies using 9-aminoacridine conjugated to peptide nucleic acids (PNA) demonstrated a significant reduction in MDM2 protein levels in cancer cells. This reduction in MDM2 directly resulted in an increase in p53 protein levels and a corresponding enhancement of p53's transcriptional activity. oup.com This activation of the p53 pathway occurred without the need for upstream signals like DNA damage-induced phosphorylation, indicating a direct effect on the p53-MDM2 regulatory axis. tandfonline.com The stabilized p53 can then initiate downstream signaling cascades that lead to cell cycle arrest or apoptosis (programmed cell death). tandfonline.comnih.gov Research has shown that the cell death induced by acridine derivatives is dependent on p53 and its downstream target, Bax. tandfonline.com

Furthermore, the small molecule 9-aminoacridine (9AA) and its derivatives have been shown to activate p53 signaling as part of a multi-targeted mechanism that also involves the suppression of pro-survival pathways like NF-κB and PI3K/AKT/mTOR. nih.gov This multi-pronged attack enhances their selective toxicity towards tumor cells.

Structure-Activity Relationships (SAR) Governing Molecular and Cellular Effects

The biological activity of 9-anilinoacridine derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies have identified key features, including the nature and position of substituents, the characteristics of linkers and side chains, that govern their molecular interactions and cellular effects.

Positional and Electronic Effects of Substituents on Activity

The substitution pattern on both the acridine and the anilino rings plays a critical role in determining the potency and mechanism of action of 9-anilinoacridine derivatives.

Acridine Ring Substituents: Substituents on the acridine heterocycle have been shown to be important determinants of cellular cytotoxicity. researchgate.net For example, specific substitution patterns, such as the 6-chloro-2-methoxy groups found on the acridine ring of some analogs, are associated with significant biological activity. researchgate.net However, studies have also indicated that substituents on the acridine ring have a minimal effect on the redox potentials of the anilino ring, suggesting that electronic effects are not strongly transmitted between the two ring systems. nih.gov

Anilino Ring Substituents: The position and electronic nature of substituents on the 9-anilino ring are crucial for activity.

Positional Effects: The location of a substituent can dramatically alter efficacy. In a study of hydroxy-substituted 9-anilinoacridines, a hydroxyl group at the para-position (4'-position) of the anilino ring elicited greater cytotoxic activity against PC3 and A549 cancer cell lines than analogs with the hydroxyl group at the meta- or ortho-positions. nih.gov

Electronic Effects: The electronic properties of the substituents are a key factor. For aniline-substituted derivatives, redox potentials correlate well with the electronic properties of the substituent, where electron-donating groups facilitate oxidation. nih.gov In contrast, for potent inhibition of DNA topoisomerase II, derivatives bearing electron-withdrawing substituents containing SO₂ moieties (e.g., 1'-NHSO₂Me) on the anilino ring were generally the most effective. nih.gov A computational study using Density Functional Theory (DFT) identified a derivative with a NO₂ group (a strong electron-withdrawing group) as the most reactive. researchgate.net

The following table summarizes key SAR findings related to substituent effects on 9-anilinoacridines from various in vitro studies.

| Compound Series | Substituent Feature | Position | Observed Effect | Cell Line/Target |

| Hydroxy-9-anilinoacridines | -OH | para (4') | Greater cytotoxicity compared to meta or ortho | PC3, A549 |

| 9-Anilinoacridines | -NHR (electron-donating) | 1' (anilino) | Facilitates oxidation (higher redox potential) | Electrochemical studies |

| 9-Anilinoacridines | -SO₂-containing (electron-withdrawing) | 1' (anilino) | Potent inhibition of DNA religation | Human DNA topoisomerase II |

| 9-Anilinoacridines | -NO₂ (electron-withdrawing) | Not specified | High chemical reactivity predicted by DFT | In silico (DFT) |

Influence of Linker Length and Side Chain Structure on Target Binding and Cellular Response

SAR studies on quinacrine (B1676205) analogues, which also feature a 9-aminoacridine core, have shown that antiprion activity is significantly influenced by the length of the alkyl linker attached at the 9-amino position and the nature of the substituents on the terminal amino group of the side chain. researchgate.net

In a series of 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) derivatives bearing alkylcarbamate side chains, cytotoxicity was found to decrease as the length and size of the alkyl group increased. researchgate.net This suggests that steric bulk or increased lipophilicity in the side chain can negatively impact the compound's ability to exert its cytotoxic effect, possibly by hindering its approach to or fit within the target binding site.

Similarly, in another study of 9-anilinoacridines bearing N-mustard groups attached via spacers, both the length of the spacer and the position of the substituent were found to affect cytotoxicity against human lymphoblastic leukemia cells. nih.gov This highlights the importance of optimizing the geometry and length of side chains to ensure proper orientation and interaction with molecular targets. The interplay between a longer side chain and its chemical structure can facilitate or prevent interactions with target surfaces. nih.gov

Pre Clinical Research and Applications in Model Systems in Vitro

Cellular Growth Inhibition Studies in Cell Lines (e.g., Cancer Cell Panels)

Research into the anticancer potential of 9-(4-Methylanilino)-acridine has demonstrated its ability to inhibit the growth of various cancer cell lines. The cytotoxic effects of this compound have been quantified using metrics such as the 50% cytotoxic concentration (CTC50), which represents the concentration of the compound required to cause 50% cell death in a given cell population.

In a study evaluating a series of 9-aminoacridine (B1665356) derivatives, this compound was assessed for its anticancer activity against human small cell lung cancer (A-549) and human cervical cancer (HeLa) cell lines using an MTT assay. The results indicated that the compound exhibited cytotoxic effects against both cell lines. Specifically, the CTC50 value for this compound was 18.75 µg/ml for the A-549 cell line and 13.75 µg/ml for the HeLa cell line .

The following table summarizes the cytotoxic activity of this compound in the tested cancer cell lines.

| Cell Line | Cancer Type | CTC50 (µg/ml) |

| A-549 | Lung Carcinoma | 18.75 |

| HeLa | Cervical Carcinoma | 13.75 |

Comparative Analysis of Analogue Activities

To understand the structure-activity relationship (SAR) of 9-anilinoacridine (B1211779) derivatives, the cytotoxic activity of this compound has been compared with that of its structural analogues. These studies involve modifying the substituents on the anilino ring and observing the resulting changes in biological activity. Such comparisons are crucial for identifying the chemical features that contribute to the cytotoxic potency of this class of compounds.

In the same study that evaluated this compound, another derivative, 9-[(3'-Trifluoromethyl)phenylamino]acridine hydrochloride, was also tested against the A-549 and HeLa cell lines. This analogue, which features an electron-withdrawing trifluoromethyl group at the 3' position of the anilino ring, showed a CTC50 of 36.25 µg/ml against A-549 cells and 31.25 µg/ml against HeLa cells .

Another study on 2-methyl-9-substituted acridines provided insights into how different substitutions on the acridine (B1665455) core affect cytotoxicity. For instance, a compound designated as AS-2 demonstrated cytotoxic activity against A-549 and MCF-7 (human breast cancer) cell lines with CTC50 values of 187.5 µg/ml and 212.5 µg/ml, respectively researchgate.net. While not a direct analogue of this compound, this data contributes to the broader understanding of acridine derivatives' structure-activity relationships.

The comparison of these analogues suggests that the nature and position of the substituent on the anilino ring play a significant role in modulating the anticancer activity of 9-anilinoacridine derivatives.

The table below presents a comparative view of the cytotoxic activities of this compound and its analogue.

| Compound | Substituent on Anilino Ring | Cell Line | Cancer Type | CTC50 (µg/ml) |

| This compound | 4'-Methyl | A-549 | Lung Carcinoma | 18.75 |

| HeLa | Cervical Carcinoma | 13.75 | ||

| 9-[(3'-Trifluoromethyl)phenylamino]acridine hydrochloride | 3'-Trifluoromethyl | A-549 | Lung Carcinoma | 36.25 |

| HeLa | Cervical Carcinoma | 31.25 |

Development of Acridine-Based Compounds as Research Tools

The unique structural features of the acridine scaffold have led to the development of its derivatives as valuable research tools in various biological studies. The planar, tricyclic aromatic system of acridines allows them to intercalate into DNA, a property that has been exploited in the design of fluorescent probes for nucleic acid staining and visualization taylorfrancis.com.

Furthermore, the acridine core has been utilized as a scaffold for developing potent and selective enzyme inhibitors. A notable example is the identification of an acridine analogue as a potent inhibitor of haspin kinase, a serine/threonine kinase involved in mitosis nih.govnih.govresearchgate.net. A high-throughput screening of a large compound library led to the discovery of this acridine-based inhibitor. Subsequent structure-activity relationship studies revealed that this compound also potently inhibited another serine/threonine kinase, DYRK2 nih.govnih.gov.